molecular formula C14H19NO5S B2655432 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 757220-86-3

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B2655432
M. Wt: 313.37
InChI Key: QKXIQWDSURJWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H19NO5S and a molecular weight of 313.37 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid”, involves various intra- and intermolecular reactions . The structure of these analogues is confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of “1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid” consists of a piperidine ring attached to a sulfonyl group and a carboxylic acid group . The sulfonyl group is further attached to a 4-ethoxyphenyl group .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through various reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 195.38°C, a predicted boiling point of 508.2°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.57 .

Scientific Research Applications

Anticancer Agents

The synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been explored for their potential as promising anticancer agents. These compounds were synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and evaluated for their anticancer activity, showing strong inhibition against certain cancer cell lines (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

Sulfonyl hydrazone compounds, incorporating piperidine derivatives, have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds have shown significant inhibitory activities, suggesting their potential in the treatment of diseases related to oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition

A series of compounds including 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates were synthesized and found to inhibit tumor necrosis factor-α (TACE) and matrix metalloproteinases (MMPs). These findings indicate their potential application in the treatment of inflammatory diseases and cancer (Venkatesan et al., 2004).

Carbohydrate Chemistry

The synthesis and application of a novel protected glycosyl donor, showcasing the versatility of sulfonyl compounds in the synthesis of complex carbohydrates. This methodology could be beneficial in the development of carbohydrate-based therapeutics and biomolecules (Spjut et al., 2010).

Future Directions

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthetic methods and evaluating the biological activity of these compounds .

properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-2-20-12-3-5-13(6-4-12)21(18,19)15-9-7-11(8-10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXIQWDSURJWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

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